molecular formula C16H12O3 B12917220 Benzofuran-3-ylmethyl benzoate

Benzofuran-3-ylmethyl benzoate

Cat. No.: B12917220
M. Wt: 252.26 g/mol
InChI Key: HBILZSXHCIEAIM-UHFFFAOYSA-N
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Description

Benzofuran-3-ylmethyl benzoate is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused to a benzoate moiety, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-3-ylmethyl benzoate typically involves the formation of the benzofuran ring followed by esterification with benzoic acid. One common method is the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran ring. This is followed by esterification with benzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-3-ylmethyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)

Major Products Formed:

    Oxidation: Benzofuran-3-carboxylic acid derivatives

    Reduction: Benzofuran-3-ylmethanol

    Substitution: Halogenated, nitrated, or alkylated benzofuran derivatives

Mechanism of Action

The mechanism of action of benzofuran-3-ylmethyl benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . Additionally, the compound’s ability to interact with microbial cell membranes contributes to its antimicrobial properties .

Comparison with Similar Compounds

Benzofuran-3-ylmethyl benzoate can be compared with other benzofuran derivatives, such as:

Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

1-benzofuran-3-ylmethyl benzoate

InChI

InChI=1S/C16H12O3/c17-16(12-6-2-1-3-7-12)19-11-13-10-18-15-9-5-4-8-14(13)15/h1-10H,11H2

InChI Key

HBILZSXHCIEAIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=COC3=CC=CC=C32

Origin of Product

United States

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